molecular formula C16H11FN2O4 B15219831 Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-51-5

Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-

Cat. No.: B15219831
CAS No.: 651748-51-5
M. Wt: 314.27 g/mol
InChI Key: MLGNMYUAOYUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an imidazolidinone ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid: Shares a similar fluorophenyl and benzoic acid structure but differs in the heterocyclic ring.

    Ataluren: Known for its use in treating Duchenne muscular dystrophy, it has a similar fluorophenyl group but a different overall structure.

Uniqueness

3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

651748-51-5

Molecular Formula

C16H11FN2O4

Molecular Weight

314.27 g/mol

IUPAC Name

3-[3-(2-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H11FN2O4/c17-12-6-1-2-7-13(12)19-14(20)9-18(16(19)23)11-5-3-4-10(8-11)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

MLGNMYUAOYUTDV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.